molecular formula C22H16Cl2N2O3 B3903776 N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide

N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide

Cat. No. B3903776
M. Wt: 427.3 g/mol
InChI Key: DGPQCLFNRCJQGN-UDWIEESQSA-N
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Description

This compound is an organic compound containing functional groups such as anilinocarbonyl, hydroxyphenyl, vinyl, and dichlorobenzamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis pathway, it’s challenging to predict the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Common reactions for similar compounds might include redox reactions, substitution reactions, or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

N-[(E)-3-anilino-1-(4-hydroxyphenyl)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c23-15-8-11-18(19(24)13-15)21(28)26-20(12-14-6-9-17(27)10-7-14)22(29)25-16-4-2-1-3-5-16/h1-13,27H,(H,25,29)(H,26,28)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPQCLFNRCJQGN-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 2
N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 3
N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 4
N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide
Reactant of Route 6
N-[1-(anilinocarbonyl)-2-(4-hydroxyphenyl)vinyl]-2,4-dichlorobenzamide

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